molecular formula C23H42F3N5O8 B1574789 SLLK, Control Peptide for TSP1 Inhibitor(TFA)

SLLK, Control Peptide for TSP1 Inhibitor(TFA)

Cat. No.: B1574789
M. Wt: 573.6 g/mol
InChI Key: JWXNBGPQLBWEQI-SITLLQIKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SLLK, Control Peptide for Thrombospondin 1 Inhibitor (Trifluoroacetic Acid) is a control peptide for LSKL, which is a Thrombospondin 1 inhibitor. Thrombospondin 1 is a glycoprotein that plays a significant role in cell-to-cell and cell-to-matrix communication. The SLLK peptide is used in research to study the inhibition of Thrombospondin 1 and its effects on various biological processes .

Scientific Research Applications

SLLK, Control Peptide for Thrombospondin 1 Inhibitor (Trifluoroacetic Acid) has several scientific research applications:

    Biology: Used to study the role of Thrombospondin 1 in cell signaling, angiogenesis, and tissue remodeling.

    Medicine: Investigated for its potential in treating diseases where Thrombospondin 1 is implicated, such as cancer and cardiovascular diseases.

    Chemistry: Utilized in peptide synthesis research to understand peptide bond formation and stability.

    Industry: Employed in the development of peptide-based therapeutics and diagnostic tools

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SLLK, Control Peptide for Thrombospondin 1 Inhibitor (Trifluoroacetic Acid) involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is added to the chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.

    Cleavage: The peptide is cleaved from the resin and purified

Industrial Production Methods: Industrial production of peptides like SLLK often involves large-scale SPPS, followed by high-performance liquid chromatography (HPLC) for purification. The peptides are then lyophilized to obtain a stable, dry product .

Chemical Reactions Analysis

Types of Reactions: SLLK, Control Peptide for Thrombospondin 1 Inhibitor (Trifluoroacetic Acid) primarily undergoes peptide bond formation and cleavage reactions. These reactions are crucial for its synthesis and subsequent applications.

Common Reagents and Conditions:

Major Products: The major product of these reactions is the SLLK peptide itself, which is used as a control peptide in various biological assays .

Mechanism of Action

The mechanism of action of SLLK, Control Peptide for Thrombospondin 1 Inhibitor (Trifluoroacetic Acid) involves its interaction with Thrombospondin 1. By binding to Thrombospondin 1, it inhibits its activity, thereby affecting various cellular processes such as cell adhesion, migration, and proliferation. This inhibition is crucial for studying the physiological and pathological roles of Thrombospondin 1 .

Comparison with Similar Compounds

    LSKL: Another peptide that inhibits Thrombospondin 1 but with a different sequence.

    RGD Peptides: These peptides also interact with cell adhesion molecules but target integrins instead of Thrombospondin 1.

Uniqueness: SLLK is unique in its specific inhibition of Thrombospondin 1, making it a valuable tool for studying the specific pathways and mechanisms involving this glycoprotein .

Properties

Molecular Formula

C23H42F3N5O8

Molecular Weight

573.6 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C21H41N5O6.C2HF3O2/c1-12(2)9-16(25-18(28)14(23)11-27)20(30)26-17(10-13(3)4)19(29)24-15(21(31)32)7-5-6-8-22;3-2(4,5)1(6)7/h12-17,27H,5-11,22-23H2,1-4H3,(H,24,29)(H,25,28)(H,26,30)(H,31,32);(H,6,7)/t14-,15-,16-,17-;/m0./s1

InChI Key

JWXNBGPQLBWEQI-SITLLQIKSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N.C(=O)(C(F)(F)F)O

SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O

sequence

One Letter Code: SLLK-NH2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.